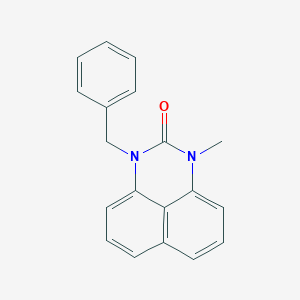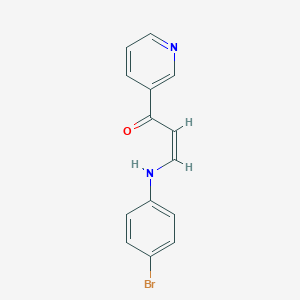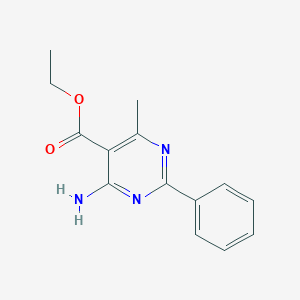![molecular formula C14H20N2O4 B386272 N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide CAS No. 346639-61-0](/img/structure/B386272.png)
N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides This compound is characterized by its unique structure, which includes an acetamidoethoxy group attached to a phenoxyethyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide typically involves a multi-step process. One common synthetic route starts with the reaction of 2-acetamidoethanol with 3-bromophenol to form 3-(2-acetamidoethoxy)phenol. This intermediate is then reacted with 2-bromoethyl acetate in the presence of a base, such as potassium carbonate, to yield this compound. The reaction conditions often involve refluxing the reactants in an appropriate solvent, such as dimethylformamide (DMF), for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamidoethoxy group, where nucleophiles like hydroxide ions can replace the acetamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamidoethoxy group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenoxyethyl backbone can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
- N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide
- N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide
Uniqueness
N,N'-[1,3-phenylenebis(oxyethane-2,1-diyl)]diacetamide stands out due to its unique acetamidoethoxy group, which imparts specific chemical properties and reactivity. This structural feature allows for distinct interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
N-[2-[3-(2-acetamidoethoxy)phenoxy]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-11(17)15-6-8-19-13-4-3-5-14(10-13)20-9-7-16-12(2)18/h3-5,10H,6-9H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYSZVKIBJZCKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC(=CC=C1)OCCNC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-(1,3-thiazol-2-yldiazenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B386189.png)

![3-methyl-4-{[(4-{[(3-methyl-1-phenyl-5-sulfanyl-1H-pyrazol-4-yl)methylene]amino}butyl)imino]methyl}-1-phenyl-1H-pyrazole-5-thiol](/img/structure/B386192.png)




![4'-(10,12-Octadecadiynyloxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B386208.png)
![1-{2-[4-(1-Adamantyl)phenoxy]ethyl}piperidine](/img/structure/B386210.png)
![1-[4-(2-Chloroethoxy)phenyl]adamantane](/img/structure/B386211.png)

![DIETHYL [2-(2-CHLOROPHENYL)-5-(PIPERIDIN-1-YL)-1,3-OXAZOL-4-YL]PHOSPHONATE](/img/structure/B386214.png)

![Diethyl 1-(benzoylamino)-2-[(4-chlorophenyl)sulfanyl]vinylphosphonate](/img/structure/B386217.png)
